MFCD00168228
Overview
Description
The compound 1,4-bis(piperidin-1-ylmethyl)naphthalene-2,3-diol (MFCD00168228) is a chemical entity with a unique structure that includes a naphthalene core substituted with piperidin-1-ylmethyl groups and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(piperidin-1-ylmethyl)naphthalene-2,3-diol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, followed by reduction.
Introduction of Piperidin-1-ylmethyl Groups: The piperidin-1-ylmethyl groups are introduced via a nucleophilic substitution reaction, where piperidine reacts with a suitable leaving group on the naphthalene core.
Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of 1,4-bis(piperidin-1-ylmethyl)naphthalene-2,3-diol may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4-bis(piperidin-1-ylmethyl)naphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the piperidin-1-ylmethyl groups.
Substitution: The piperidin-1-ylmethyl groups can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene core.
Scientific Research Applications
1,4-bis(piperidin-1-ylmethyl)naphthalene-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,4-bis(piperidin-1-ylmethyl)naphthalene-2,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
1,4-bis(piperidin-1-ylmethyl)naphthalene-2,3-diol can be compared with other similar compounds, such as:
1,4-bis(morpholin-4-ylmethyl)naphthalene-2,3-diol: This compound has morpholine groups instead of piperidine groups, which may alter its chemical and biological properties.
1,4-bis(piperidin-1-ylmethyl)benzene: This compound has a benzene core instead of a naphthalene core, affecting its reactivity and applications.
The uniqueness of 1,4-bis(piperidin-1-ylmethyl)naphthalene-2,3-diol lies in its specific substitution pattern and the presence of both piperidin-1-ylmethyl and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,4-bis(piperidin-1-ylmethyl)naphthalene-2,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c25-21-19(15-23-11-5-1-6-12-23)17-9-3-4-10-18(17)20(22(21)26)16-24-13-7-2-8-14-24/h3-4,9-10,25-26H,1-2,5-8,11-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIGPDXODJYUKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=C(C3=CC=CC=C32)CN4CCCCC4)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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